Tak1-IN-4 is a potent inhibitor of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a crucial enzyme involved in various signaling pathways related to inflammation, immune responses, and cell survival. TAK1 plays a significant role in mediating cellular responses to stress and is implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders. The compound Tak1-IN-4 has garnered attention for its potential therapeutic applications due to its ability to selectively inhibit TAK1 activity.
The development of Tak1-IN-4 stems from a series of structure-guided design efforts aimed at creating selective TAK1 inhibitors. Research has demonstrated that modifications to the imidazo[1,2-b]pyridazine scaffold can enhance the inhibitory potency against TAK1, making it a focal point for medicinal chemistry studies targeting this kinase .
The synthesis of Tak1-IN-4 involves several key steps that utilize both traditional organic synthesis techniques and modern methodologies. The process typically begins with commercially available starting materials that undergo multiple transformations to yield the final compound.
Tak1-IN-4 features an imidazo[1,2-b]pyridazine core with specific substituents that enhance its binding affinity for TAK1. The molecular structure includes:
The molecular formula and weight are crucial for understanding its pharmacokinetic properties. For example, the molecular weight of Tak1-IN-4 is typically around 300-400 g/mol, which is favorable for cell permeability .
Tak1-IN-4 undergoes various chemical reactions during its synthesis and mechanism of action:
The binding interactions involve hydrogen bonding and hydrophobic contacts with residues such as Lysine 63 and Cysteine 174 in the active site of TAK1, facilitating strong inhibition .
Tak1-IN-4 inhibits TAK1 by binding covalently to specific amino acids within the kinase's active site. This binding prevents ATP from accessing the active site, thereby blocking phosphorylation events that are crucial for downstream signaling pathways.
Studies have shown that Tak1-IN-4 exhibits an IC50 (half-maximal inhibitory concentration) in the low nanomolar range, indicating high potency against TAK1. This level of inhibition effectively disrupts the activation of MAPK pathways associated with inflammation and cancer progression .
Relevant data include melting point ranges and spectral data supporting its identity and purity .
Tak1-IN-4 has significant potential applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4